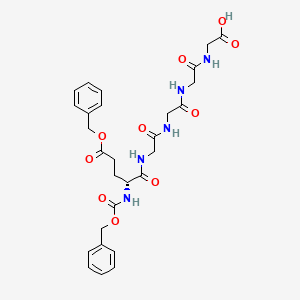

![molecular formula C20H16F7N3O3 B12383193 [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

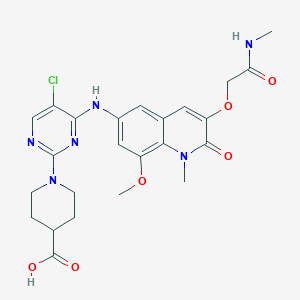

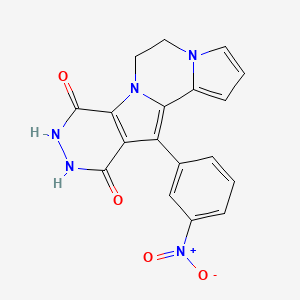

[2-(3-Methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-Fluorophenyl)-N-methylcarbamate ist eine komplexe organische Verbindung, die eine Kombination aus Imidazolidinon-, Trifluormethyl- und Carbamathruppen aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [2-(3-Methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-Fluorophenyl)-N-methylcarbamate umfasst in der Regel mehrere Schritte.

Bildung des Imidazolidinonrings: Der Imidazolidinonring kann durch Reaktion eines geeigneten Amins mit Glyoxal in Gegenwart einer Base synthetisiert werden.

Einführung von Trifluormethylgruppen: Die Trifluormethylgruppen können durch eine nucleophile Substitutionsreaktion unter Verwendung von Trifluormethyliodid und einem geeigneten Katalysator eingeführt werden.

Carbamathbildung: Der letzte Schritt umfasst die Bildung der Carbamathgruppe durch Reaktion des Zwischenprodukts mit Methylisocyanat und 4-Fluoranilin unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und fortschrittliche Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Imidazolidinonring, was zur Bildung von Oxoderivaten führt.

Reduktion: Reduktionsreaktionen können auf die Carbamathgruppe abzielen und diese in das entsprechende Amin umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Oxoderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

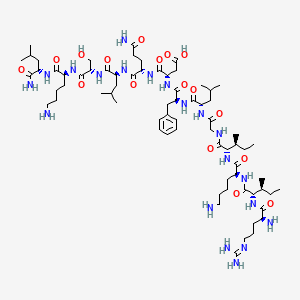

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Die Trifluormethylgruppen verbessern ihre Bindungsaffinität zu bestimmten Enzymen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der pharmazeutischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Medikamente.

Industrie

Im Industriesektor wird die Verbindung bei der Entwicklung fortschrittlicher Materialien verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.

Wirkmechanismus

Der Wirkungsmechanismus von [2-(3-Methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-Fluorophenyl)-N-methylcarbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Trifluormethylgruppen verbessern seine Bindungsaffinität zu Enzymen und Rezeptoren, was zur Inhibition oder Modulation ihrer Aktivität führt. Der Imidazolidinonring und die Carbamathgruppe tragen zu seiner Gesamtstabilität und Bioverfügbarkeit bei.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [2-(2-Oxo-1-imidazolidinyl)ethylmethacrylat]

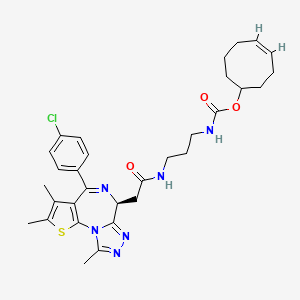

- N-(4-Fluorphenyl)-2-[(4-Phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid

Einzigartigkeit

Die Einzigartigkeit von [2-(3-Methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-Fluorophenyl)-N-methylcarbamate liegt in seiner Kombination von funktionellen Gruppen. Das Vorhandensein sowohl von Trifluormethyl- als auch von Carbamathgruppen erhöht seine chemische Stabilität und biologische Aktivität, was es von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

Molekularformel |

C20H16F7N3O3 |

|---|---|

Molekulargewicht |

479.3 g/mol |

IUPAC-Name |

[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C20H16F7N3O3/c1-28-7-8-30(17(28)31)15-10-11(19(22,23)24)9-14(20(25,26)27)16(15)33-18(32)29(2)13-5-3-12(21)4-6-13/h3-6,9-10H,7-8H2,1-2H3 |

InChI-Schlüssel |

OMLNQKKHSWHSNR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(C1=O)C2=CC(=CC(=C2OC(=O)N(C)C3=CC=C(C=C3)F)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

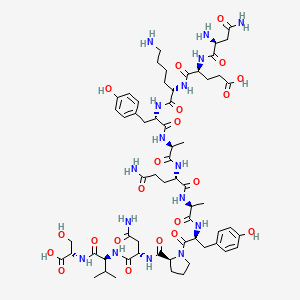

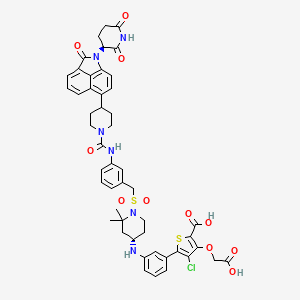

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)